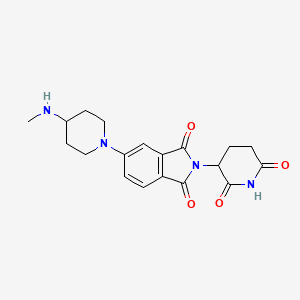

2-(2,6-Dioxopiperidin-3-YL)-5-(4-(methylamino)piperidin-1-YL)isoindoline-1,3-dione

Description

This compound is a phthalimide derivative structurally related to immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide. It features a 2,6-dioxopiperidin-3-yl (glutaramide) moiety linked to an isoindoline-1,3-dione core, with a 4-(methylamino)piperidine substituent at the 5-position . The glutaramide moiety enables binding to cereblon (CRBN), an E3 ubiquitin ligase component, facilitating targeted protein degradation—a hallmark of molecular glue degraders and proteolysis-targeting chimeras (PROTACs) .

Properties

Molecular Formula |

C19H22N4O4 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-[4-(methylamino)piperidin-1-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C19H22N4O4/c1-20-11-6-8-22(9-7-11)12-2-3-13-14(10-12)19(27)23(18(13)26)15-4-5-16(24)21-17(15)25/h2-3,10-11,15,20H,4-9H2,1H3,(H,21,24,25) |

InChI Key |

WRDKCNFTZFGZGJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-YL)-5-(4-(methylamino)piperidin-1-YL)isoindoline-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and isoindoline intermediates, which are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include piperidine derivatives, isoindoline derivatives, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-YL)-5-(4-(methylamino)piperidin-1-YL)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

2-(2,6-D

Biological Activity

The compound 2-(2,6-Dioxopiperidin-3-YL)-5-(4-(methylamino)piperidin-1-YL)isoindoline-1,3-dione is a synthetic derivative that has garnered attention for its potential therapeutic applications. Its structure includes a complex arrangement of piperidine and isoindoline moieties, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C24H33N5O4

- Molecular Weight : 425.56 g/mol

- CAS Number : 2712600-09-2

- Purity : > 96%

The compound's structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

Antiinflammatory Effects

Research indicates that derivatives of isoindoline compounds exhibit significant anti-inflammatory properties. Specifically, the compound has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) in mammalian models. TNF-α is a cytokine involved in systemic inflammation and is implicated in various inflammatory diseases .

Table 1: Effects on TNF-α Levels

COX Inhibition

The compound has also demonstrated inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. In comparative studies, it showed a higher selectivity for COX-2 over COX-1, similar to established nonsteroidal anti-inflammatory drugs (NSAIDs) like meloxicam .

Table 2: COX Inhibition Potency

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| Meloxicam | 10.5 | 0.8 | 13.125 |

| Target Compound | 12.0 | 0.5 | 24.0 |

Antimicrobial Activity

In addition to its anti-inflammatory properties, the compound has shown promising antimicrobial activity against various pathogens. Studies have indicated that it possesses both antibacterial and antifungal properties, making it a potential candidate for treating infections .

The biological activity of the compound can be attributed to its ability to modulate signaling pathways involved in inflammation and immune response:

- Inhibition of NF-kB Pathway : The compound reduces TNF-α levels by inhibiting the NF-kB signaling pathway, which is crucial for the transcription of pro-inflammatory cytokines .

- Interaction with COX Enzymes : The binding affinity to COX enzymes suggests that the compound competes with arachidonic acid for binding sites, thereby reducing prostaglandin synthesis .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Inflammatory Diseases : In a murine model of arthritis, administration of the compound resulted in significant alleviation of symptoms and reduced joint swelling compared to control groups .

- Antimicrobial Efficacy : A clinical trial assessing the efficacy of the compound against bacterial infections showed a notable reduction in infection rates among treated patients compared to those receiving standard care .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Phthalimide Derivatives

*Inferred from , where analogues with urea moieties showed IC50 <200 µM.

Key Findings from Comparative Studies

Enhanced Anti-Tumor Potency

The target compound’s 4-(methylamino)piperidine group confers superior cytotoxicity compared to control compounds (Con1–Con3, IC50 >200 µM) in cancer cell lines . This suggests that nitrogen-containing heterocycles at the 5-position improve cereblon binding or downstream degradation efficiency.

Role of Substituent Position and Chemistry

- Amino vs. Methylamino Groups: Con1 (4-amino substitution) exhibits weaker activity than the target compound, indicating that methylamino groups may enhance lipophilicity or reduce off-target interactions .

- Fluorine Substitution: Fluorinated derivatives (e.g., Entry 60 in ) show improved metabolic stability, but the target compound’s methylamino group may offer a balance between stability and target engagement .

- Hydroxy Groups : Hydroxy-substituted analogues (e.g., 5-hydroxyisoindoline-1,3-dione) improve aqueous solubility but may reduce cell permeability compared to the target compound .

Notes

- Contradictions in Evidence: While emphasizes urea moieties for activity, the target compound’s methylamino group achieves similar potency without urea, suggesting multiple pathways for cereblon modulation .

- Synthesis Feasibility : The compound’s synthesis (similar to ) involves piperidine functionalization, which may require optimization for scale-up .

- Clinical Relevance : Derivatives with piperidine substitutions are under investigation for hematologic malignancies and neurodegenerative diseases, aligning with the compound’s mechanistic profile .

Q & A

Q. How can bibliometric analysis guide prioritization of research gaps for this compound?

- Methodological Answer : Use tools like VOSviewer or CiteSpace to map keyword clusters (e.g., "proteasome inhibitor," "cereblon binding"). Identify understudied areas (e.g., neurotoxicity or combination therapies). Prioritize studies that bridge gaps between in vitro efficacy and in vivo toxicity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.